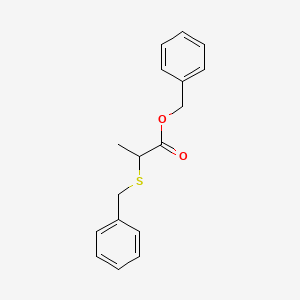

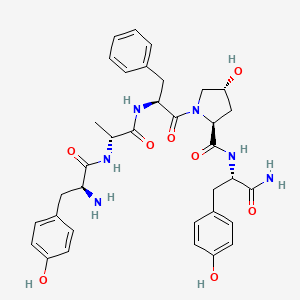

Tyr-D-Ala-Phe-Hyp-Tyr-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

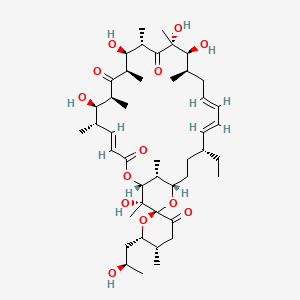

Opiate-Like Peptides Synthesis : Tyr-D-Ala-Phe-Hyp-Tyr-NH2 is related to dermorphins, a class of opiate-like peptides found in amphibian skin. Its synthesis, along with other analogues, provides insights into the structure-activity relationships of these peptides (de Castiglione et al., 2009).

Solid-State NMR and X-ray Diffraction Studies : This peptide is part of a “message sequence” in naturally occurring opioid peptides such as deltorphin and dermorphin. Structural studies of similar sequences provide valuable information about the conformation and dynamics of these peptides, crucial for understanding their biological activity (Trzeciak-Karlikowska et al., 2009).

Delta Opioid Receptor Agonism : A study found that a peptide named dermenkephalin, which is structurally related to this compound, acts as a potent and selective agonist for the delta opioid receptor. This highlights the potential therapeutic applications of such peptides in modulating opioid receptors (Amiche et al., 1989).

Topochemical Analysis for Bioactivity : Through studying analogues of morphiceptin and dermorphin, which include this compound, researchers developed a model to explain the bioactivity of these peptides. This research is crucial for pharmaceutical design of peptide and nonpeptide ligands with opioid potencies (Yamazaki et al., 1993).

Glycopeptides Synthesis and Pharmacological Activity : This peptide is structurally similar to deltorphin and dermorphin analogues, whose activities were studied in binding assays and bioassays. Such studies are significant for understanding the systemic antinociceptive properties of these peptides (Tomatis et al., 1997).

Selective Opioid Dipeptides : this compound is related to studies on the selectivity of opioid peptides containing the Tyr-Tic message domain. Understanding the role of this domain could lead to the development of new opioid peptides with specific receptor targets (Temussi et al., 1994).

Mecanismo De Acción

Direcciones Futuras

The development of drugs based on opioid peptides is a promising field, but few compounds have advanced to clinical trials despite much research . The main direction of modifications involves significantly increasing the stability of the compounds, preferably with the possibility of oral administration and patent protection .

Propiedades

IUPAC Name |

(2S,4R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N6O8/c1-20(38-33(47)27(36)15-22-7-11-24(42)12-8-22)32(46)40-29(17-21-5-3-2-4-6-21)35(49)41-19-26(44)18-30(41)34(48)39-28(31(37)45)16-23-9-13-25(43)14-10-23/h2-14,20,26-30,42-44H,15-19,36H2,1H3,(H2,37,45)(H,38,47)(H,39,48)(H,40,46)/t20-,26-,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUKSNWVWFUBPQ-YXBPYMDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)C(CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![[3-({2-[2-(2-Bromoacetamido)ethoxy]ethyl}carbamoyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B561192.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)

![2-Methoxy-6-methylbenzo[d]thiazol-5-amine](/img/structure/B561199.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)